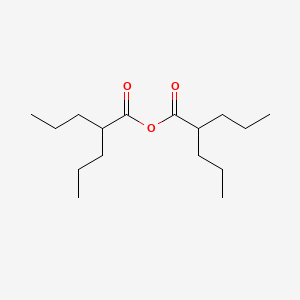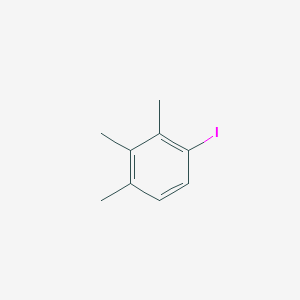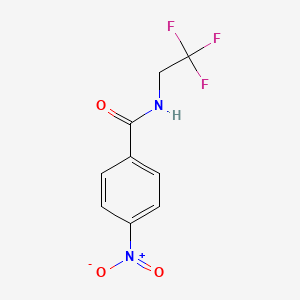
7-Methoxy-1H-indol-2-carbaldehyd
Übersicht
Beschreibung
7-Methoxy-1H-indole-2-carbaldehyde is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.18 . It is used in proteomics research .
Molecular Structure Analysis
The molecular structure of 7-methoxy-1H-indole-2-carbaldehyde consists of a benzopyrrole nucleus, which is aromatic in nature due to the presence of 10 π-electrons . The structure also includes a methoxy group and a carbaldehyde group .Wissenschaftliche Forschungsanwendungen
Pharmakologie: Antiviren- und Antikrebsanwendungen
7-Methoxy-1H-indol-2-carbaldehyd zeigt vielversprechende Eigenschaften in der Pharmakologie aufgrund seiner strukturellen Ähnlichkeit zu Verbindungen mit bekannten biologischen Aktivitäten . Sein Indol-Kern ist ein Schlüsselmerkmal in vielen therapeutischen Wirkstoffen, und Modifikationen an diesem Kern können zu potenten antiviralen und antikanzerogenen Eigenschaften führen. Beispielsweise wurden Indolderivate synthetisiert, um Tryptophan-Dioxygenase zu hemmen, ein potenzielles Ziel für Antikrebs-Immunmodulatoren .
Biochemie: Enzyminhibition
In der Biochemie dient this compound als Reaktant bei der Synthese von Enzyminhibitoren . Diese Inhibitoren können verwendet werden, um die Enzymfunktion und -regulation zu untersuchen, was Einblicke in Stoffwechselwege und potenzielle therapeutische Ziele liefert.
Medizinische Chemie: Medikamentenentwicklung
Die Verbindung wird in der medizinischen Chemie als Vorläufer für die Entwicklung einer Vielzahl von Medikamenten eingesetzt . Seine Rolle bei der Synthese von Liver-X-Rezeptor (LXR)-Agonisten und EP3-Rezeptor-Antagonisten für Prostaglandin E2 unterstreicht seine Vielseitigkeit in der Medikamentenentwicklung.
Organische Synthese: Konstruktion heterocyclischer Verbindungen
This compound ist ein wichtiges Werkzeug in der organischen Synthese, insbesondere bei der Konstruktion heterocyclischer Verbindungen, die in Naturprodukten und Pharmazeutika vorkommen . Seine Reaktivität ermöglicht die Herstellung komplexer Moleküle mit potenzieller biologischer Aktivität.
Chemieingenieurwesen: Prozessentwicklung
In der Verfahrenstechnik ist diese Verbindung an der Prozessentwicklung für die Synthese von Pharmazeutika und Biochemicals beteiligt . Seine Rolle bei der Herstellung verschiedener bioaktiver Moleküle unterstreicht seine Bedeutung in industriellen chemischen Prozessen.
Materialwissenschaften: Synthese funktionaler Materialien
Das Indolderivat wird in der Materialwissenschaft zur Synthese funktionaler Materialien untersucht . Seine Molekülstruktur kann zur Entwicklung neuer Materialien mit spezifischen Eigenschaften für technologische Anwendungen beitragen.
Umweltwissenschaften: Abbau von Schadstoffen
Die Forschung in den Umweltwissenschaften hat sich mit Indolderivaten befasst, um ihr Potenzial beim Abbau von Schadstoffen zu untersuchen . Die Reaktivität der Verbindung könnte genutzt werden, um schädliche Umweltverschmutzer abzubauen und so Bioreinigungsbemühungen zu unterstützen.
Proteomik: Protein-Interaktionsstudien
Schließlich wird this compound in der Proteomik zur Untersuchung von Protein-Interaktionen verwendet . Es kann ein wertvolles Werkzeug sein, um die komplexen Dynamiken von Proteinnetzwerken in Zellen zu verstehen.
Zukünftige Richtungen
Indole derivatives, including 7-methoxy-1H-indole-2-carbaldehyde, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . They have been used in the treatment of various disorders in the human body and have attracted increasing attention in recent years . Future research could focus on the synthesis of a variety of indole derivatives and screening their pharmacological activities .
Wirkmechanismus
Target of Action
7-Methoxy-1H-indole-2-carbaldehyde, like many indole derivatives, has been found to bind with high affinity to multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been shown to have a wide range of clinical and biological applications . .
Mode of Action
Indole derivatives are known to interact with their targets, causing various biological changes . These compounds can exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A, suggesting that they may affect viral replication pathways .
Result of Action
Given the broad range of biological activities exhibited by indole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels .
Biochemische Analyse
Biochemical Properties
7-Methoxy-1H-indole-2-carbaldehyde plays a crucial role in biochemical reactions, particularly in the synthesis of biologically active compounds. It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the preparation of β-carboline-1-carboxylic acids, which act as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 . These interactions are essential for regulating cellular processes and maintaining homeostasis.
Cellular Effects
The effects of 7-methoxy-1H-indole-2-carbaldehyde on cells are diverse and significant. It has been observed to inhibit tobacco cell growth, an effect that can be partially reversed by indole and tryptophan . This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Its impact on these cellular processes highlights its potential as a therapeutic agent in various medical applications.
Molecular Mechanism
At the molecular level, 7-methoxy-1H-indole-2-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, thereby modulating their activity and influencing downstream cellular processes. The compound’s ability to interact with multiple receptors and enzymes underscores its versatility and potential in drug development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-methoxy-1H-indole-2-carbaldehyde have been studied over time to understand its stability and degradationStudies have shown that it maintains its biochemical activity over extended periods, making it a reliable reagent for research purposes .
Dosage Effects in Animal Models
The effects of 7-methoxy-1H-indole-2-carbaldehyde vary with different dosages in animal models. At lower doses, it exhibits minimal toxicity and significant therapeutic potential. At higher doses, it may cause adverse effects, including toxicity and disruption of normal cellular functions. These dosage-dependent effects are crucial for determining the safe and effective use of this compound in therapeutic applications .
Metabolic Pathways
7-Methoxy-1H-indole-2-carbaldehyde is involved in several metabolic pathways, interacting with various enzymes and cofactors. It participates in the synthesis of complex molecules, influencing metabolic flux and metabolite levels. The compound’s role in these pathways highlights its importance in cellular metabolism and its potential as a target for therapeutic intervention .
Transport and Distribution
Within cells and tissues, 7-methoxy-1H-indole-2-carbaldehyde is transported and distributed through specific transporters and binding proteins. These interactions facilitate its localization and accumulation in target cells, ensuring its effective participation in biochemical reactions. Understanding the transport and distribution mechanisms of this compound is essential for optimizing its therapeutic use .
Subcellular Localization
The subcellular localization of 7-methoxy-1H-indole-2-carbaldehyde is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed, enhancing its efficacy and reducing potential side effects .
Eigenschaften
IUPAC Name |
7-methoxy-1H-indole-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-9-4-2-3-7-5-8(6-12)11-10(7)9/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNXQSRRPZKDXHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1NC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00445311 | |
| Record name | 7-methoxy-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30464-91-6 | |
| Record name | 7-methoxy-1H-indole-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00445311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



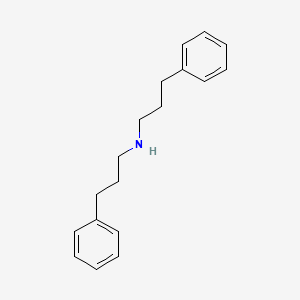
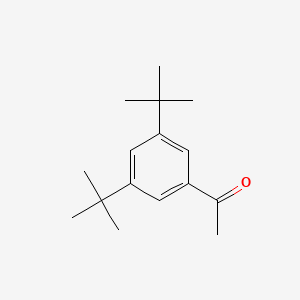
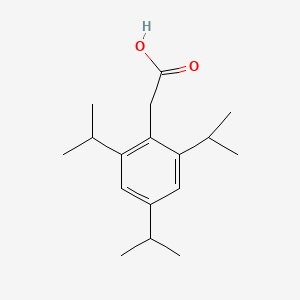
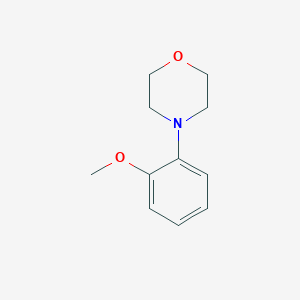
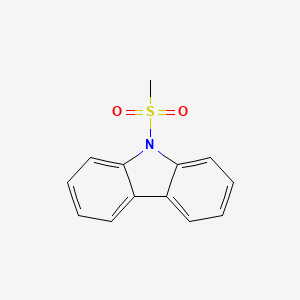



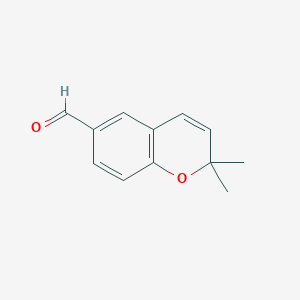
![8-Phenyl-1,4-dioxaspiro[4,5]decane](/img/structure/B1609968.png)
